Cas no 922001-59-0 (2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide)

2-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a synthetic organic compound featuring a benzoxazepine core fused with a benzamide moiety. Its structure incorporates a chloro-substituted phenyl ring and an ethyl group at the 4-position of the benzoxazepine scaffold, contributing to its potential as an intermediate in pharmaceutical research. The compound's rigid heterocyclic framework and functional groups make it suitable for exploring structure-activity relationships in medicinal chemistry, particularly in targeting CNS or enzyme-related pathways. Its well-defined molecular architecture allows for precise modifications, enhancing its utility in drug discovery. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide structure
922001-59-0 structure
Product name:2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
CAS No:922001-59-0
MF:C18H17ClN2O3
MW:344.792183637619
CID:5861502
PubChem ID:18571584

2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
    • F2276-0175
    • 922001-59-0
    • AKOS024635454
    • 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
    • 2-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
    • Inchi: 1S/C18H17ClN2O3/c1-2-21-9-10-24-16-8-7-12(11-14(16)18(21)23)20-17(22)13-5-3-4-6-15(13)19/h3-8,11H,2,9-10H2,1H3,(H,20,22)
    • InChI Key: HXCKEQPZBLUXJT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(NC1C=CC2=C(C=1)C(N(CC)CCO2)=O)=O

Computed Properties

  • Exact Mass: 344.0927701g/mol
  • Monoisotopic Mass: 344.0927701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 58.6Ų

2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2276-0175-5mg
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
922001-59-0 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2276-0175-40mg
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
922001-59-0 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2276-0175-2μmol
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
922001-59-0 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2276-0175-20μmol
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
922001-59-0 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2276-0175-4mg
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
922001-59-0 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2276-0175-10mg
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
922001-59-0 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2276-0175-50mg
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
922001-59-0 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2276-0175-10μmol
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
922001-59-0 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2276-0175-15mg
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
922001-59-0 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2276-0175-5μmol
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
922001-59-0 90%+
5μl
$94.5 2023-05-16

Additional information on 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

2-Chloro-N-(4-Ethyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-Yl)Benzamide: A Comprehensive Overview

The compound with CAS No. 922001-59-0, known as 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides and features a complex structure that combines a benzamide group with a substituted benzoxazepine moiety. The presence of the chlorine atom at the 2-position of the benzene ring adds to its chemical reactivity and biological activity.

Recent studies have highlighted the importance of benzoxazepine derivatives in drug discovery due to their unique pharmacological properties. The benzoxazepine ring system is known for its ability to interact with various biological targets, making it a valuable scaffold for designing bioactive molecules. In the case of CAS No. 922001-59-0, the substitution pattern on the benzoxazepine ring—specifically the ethyl group at position 4 and the oxo group at position 5—plays a crucial role in determining its stability and reactivity.

The synthesis of 2-chloro-N-(4-ethyl-5-oxo...benzamide involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods have enabled more efficient transformations, reducing the need for harsh reaction conditions and improving overall sustainability.

In terms of biological activity, CAS No. 922001-59-0 has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. Its ability to act as a selective inhibitor of certain kinases makes it a potential candidate for anti-cancer drug development. Furthermore, studies conducted in vitro have demonstrated its capacity to modulate G-protein coupled receptors (GPCRs), which are critical targets in treating neurological disorders.

The structural versatility of this compound also lends itself well to further functionalization. By modifying the substituents on both the benzamide and benzoxazepine moieties, chemists can tailor its properties for specific applications. For example, introducing electron-withdrawing groups on the benzene ring could enhance its lipophilicity and improve bioavailability.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure of CAS No. 922001-59-0. These methods provide detailed insights into the molecule's conformational dynamics and intermolecular interactions, which are essential for understanding its behavior in different environments.

In conclusion, CAS No. 922001-59-0 represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique structure and reactivity make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its properties and functions, this compound is poised to play an increasingly significant role in advancing chemical science and therapeutic development.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica